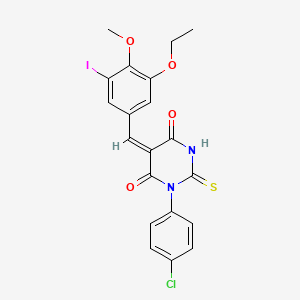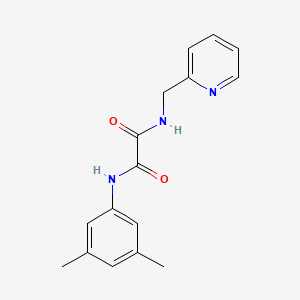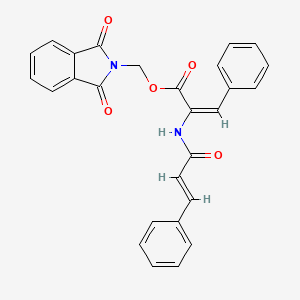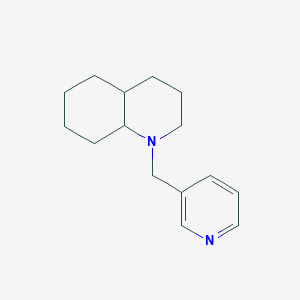![molecular formula C17H15BrClNO3S B5068436 methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate](/img/structure/B5068436.png)
methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBT is a synthetic compound that belongs to the class of thioesters and is used in the development of drugs and other therapeutic agents.
Mécanisme D'action
The mechanism of action of methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation, tumor growth, and microbial infections. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation. This compound has also been shown to inhibit the growth of tumor cells and induce apoptosis, a process of programmed cell death. This compound has also been shown to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate has several advantages for use in lab experiments, including its synthetic accessibility, low toxicity, and ability to target specific enzymes and signaling pathways. However, this compound also has certain limitations, including its limited solubility in water and its potential for off-target effects. Careful consideration should be given to the appropriate concentration and exposure time of this compound in lab experiments to ensure accurate and reproducible results.
Orientations Futures
For methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate research include the development of more efficient and scalable synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the identification of its molecular targets and mechanisms of action. This compound may also be explored for its potential use in combination with other drugs and therapeutic agents to enhance their efficacy and reduce side effects.
Méthodes De Synthèse
Methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate can be synthesized using a multi-step process that involves the reaction of 4-bromobenzyl chloride with sodium thioacetate to form 4-bromobenzylthioacetate. This intermediate is then reacted with 2-chlorobenzoic acid and methyl chloroformate to form the final product, this compound. The synthesis of this compound requires careful handling of the reactants and the use of appropriate solvents and conditions to ensure the purity and yield of the product.
Applications De Recherche Scientifique
Methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs and therapeutic agents. This compound has also been investigated for its potential use in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 5-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO3S/c1-23-17(22)14-8-13(6-7-15(14)19)20-16(21)10-24-9-11-2-4-12(18)5-3-11/h2-8H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKHMUOVRNDMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)CSCC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-ethoxyphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5068353.png)

![N-benzyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B5068362.png)


![N-[2-(1-cyclopenten-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5068391.png)
![3-[({2-[(3,4-dimethoxybenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide](/img/structure/B5068394.png)



![cyclopentyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5068414.png)
![4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B5068425.png)
![1-[(2S)-tetrahydrofuran-2-ylcarbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5068448.png)

